molecular formula C18H18O7 B14467727 1,3,4,5,8-Pentamethoxy-9H-xanthen-9-one CAS No. 66157-57-1

1,3,4,5,8-Pentamethoxy-9H-xanthen-9-one

Cat. No.: B14467727
CAS No.: 66157-57-1
M. Wt: 346.3 g/mol
InChI Key: NQHBRPANNYTLDN-UHFFFAOYSA-N
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Description

1,3,4,5,8-Pentamethoxy-9H-xanthen-9-one is a derivative of xanthone, a class of compounds known for their diverse biological activities and structural complexity. Xanthones are naturally occurring compounds found in various plants, fungi, and lichens. The compound this compound is characterized by its pentamethoxy substitution pattern on the xanthone core, which contributes to its unique chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of xanthone derivatives, including 1,3,4,5,8-Pentamethoxy-9H-xanthen-9-one, typically involves the use of polyphenols and salicylic acids as starting materials. One classical method involves heating these compounds with acetic anhydride as a dehydrating agent . Another approach uses zinc chloride and phosphoryl chloride to produce xanthones in better yields and shorter reaction times . Additionally, microwave heating has been employed to enhance the efficiency of these reactions .

Industrial Production Methods

Industrial production of xanthone derivatives often involves optimizing these synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems (e.g., palladium, ruthenium, copper catalysis) are employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

1,3,4,5,8-Pentamethoxy-9H-xanthen-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various hydroxylated and substituted xanthone derivatives, which can exhibit different biological activities and chemical properties .

Mechanism of Action

The mechanism of action of 1,3,4,5,8-Pentamethoxy-9H-xanthen-9-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,4,5,8-Pentamethoxy-9H-xanthen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pentamethoxy groups contribute to its stability and reactivity, making it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

66157-57-1

Molecular Formula

C18H18O7

Molecular Weight

346.3 g/mol

IUPAC Name

1,3,4,5,8-pentamethoxyxanthen-9-one

InChI

InChI=1S/C18H18O7/c1-20-9-6-7-10(21-2)16-13(9)15(19)14-11(22-3)8-12(23-4)17(24-5)18(14)25-16/h6-8H,1-5H3

InChI Key

NQHBRPANNYTLDN-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)OC)OC3=C(C2=O)C(=CC(=C3OC)OC)OC

Origin of Product

United States

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